
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol: is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction, often using reagents like ammonia or an amine under appropriate conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and amination steps, and the implementation of efficient chiral resolution techniques to ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its structural features.
Biochemical Probes: Used as a probe in biochemical assays to study enzyme activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Antimicrobial Agents: Studied for its potential antimicrobial activity.
Industry
Material Science: Utilized in the development of new materials with specific electronic properties.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism by which (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
(1S)-2-Amino-1-(5-nitrothiophen-3-yl)ethan-1-ol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
Eigenschaften
Molekularformel |
C6H8ClNOS |
|---|---|
Molekulargewicht |
177.65 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(5-chlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1 |
InChI-Schlüssel |
GXBHVQUJFRZDTR-RXMQYKEDSA-N |
Isomerische SMILES |
C1=C(SC=C1[C@@H](CN)O)Cl |
Kanonische SMILES |
C1=C(SC=C1C(CN)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



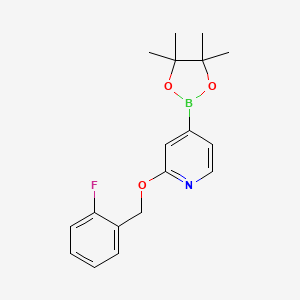
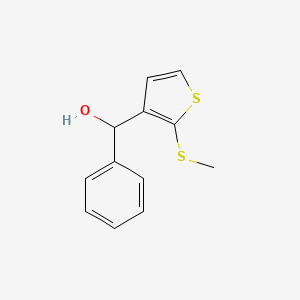
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
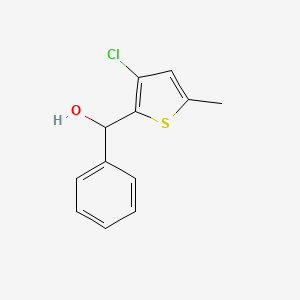
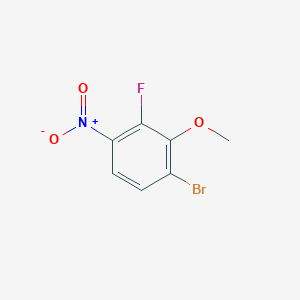


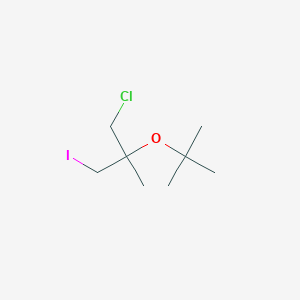
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)




